What are the chemical properties of m-Xylylenediamine?
What are the chemical properties of m-Xylylenediamine?
An In-depth Technical Guide to the Chemical Properties of m-Xylylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: m-Xylylenediamine (MXDA), systematically named 1,3-bis(aminomethyl)benzene, is a versatile organic compound widely utilized in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins.[1][2] Its chemical behavior is characterized by the two primary amine groups attached to a benzene ring via methylene bridges, which impart a combination of aliphatic and aromatic properties.[3] This document provides a comprehensive overview of the chemical and physical properties of m-Xylylenediamine, detailed experimental protocols for property determination, and a summary of its reactivity and applications.
Chemical and Physical Properties
m-Xylylenediamine is a colorless to light yellow, oily liquid with a distinct amine-like odor at room temperature.[1][2][4] It is miscible with water and soluble in various organic solvents.[1][5][6]
Table 1: Quantitative Physical and Chemical Properties of m-Xylylenediamine
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Benzenedimethanamine | [1] |
| Synonyms | MXDA, 1,3-Bis(aminomethyl)benzene | [7] |
| CAS Number | 1477-55-0 | [1][7] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molar Mass | 136.19 g/mol | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Odor | Amine-like | [1][4] |
| Density | 1.032 g/cm³ (at 20-25°C) | [1][9] |
| Melting Point | 14 °C (58 °F) | [1][5][6] |
| Boiling Point | 247-248 °C (at 760 mmHg) | [1] |
| 265 °C (at 745 mmHg) | [5] | |
| Flash Point | 117-134 °C | [1][10] |
| Vapor Pressure | 0.03 mmHg (at 25°C) | [1] |
| 15 mmHg (at 145°C) | [5] | |
| Water Solubility | Miscible | [1][5][6] |
| Refractive Index | n20/D 1.571 | [5] |
| pKa (Predicted) | 9.37 ± 0.10 | [3][5] |
Reactivity and Stability
Reactivity: The chemical reactivity of m-Xylylenediamine is dominated by its two primary amine groups. These groups make it a moderately strong base and a potent nucleophile.
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Acid-Base Reactions: As a diamine, it readily reacts with acids to form salts.
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Reactions with Electrophiles: It reacts with a variety of electrophiles, including acid chlorides, acid anhydrides, and chloroformates.[1][7][10] These reactions are often vigorous.
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Epoxy Curing: One of its primary industrial uses is as a curing agent for epoxy resins.[1][2] The amine groups open the epoxide ring, leading to cross-linking and the formation of a rigid thermoset polymer network.
-
Polyamide Formation: MXDA serves as a key monomer in the production of high-performance polyamides (nylons) when reacted with dicarboxylic acids.[2][3]
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Sommelet Reaction: It can undergo the Sommelet reaction to produce isophthalaldehyde.[1]
Stability: m-Xylylenediamine is stable under normal storage conditions.[7] However, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3][7]
-
Conditions to Avoid: Exposure to moisture.[7]
-
Incompatible Materials: Strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[3][7]
-
Hazardous Decomposition Products: When heated to decomposition or burned, it produces toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][10]
Experimental Protocols
Detailed methodologies for determining key chemical properties are crucial for research and development.
Determination of Dissociation Constant (pKa) by Potentiometric Titration
This protocol describes a general method for determining the pKa values of a diamine like MXDA.
Principle: The pKa is the pH at which a specific amine group is 50% protonated. For a diamine, there will be two pKa values. The pKa is determined by monitoring the pH of a solution of the amine as a standardized acid solution is added. The inflection points on the resulting titration curve correspond to the pKa values.[11]
Methodology:
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Preparation: Prepare a dilute aqueous solution of m-Xylylenediamine of a known concentration (e.g., 0.01 M).[12] Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: Place a known volume (e.g., 50 mL) of the MXDA solution in a beaker with a magnetic stir bar.[12] Submerge the calibrated pH electrode and a temperature probe in the solution.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of acid added. The resulting sigmoid curve will show two equivalence points. The pH at the halfway point to each equivalence point corresponds to a pKa value.[11] Alternatively, the inflection points on a plot of the first derivative (ΔpH/ΔV) versus volume can be used to accurately determine the equivalence points.
Synthesis of m-Xylylenediamine via Hydrogenation of Isophthalonitrile
This protocol is based on a common industrial synthesis method.[1][13]
Principle: Isophthalonitrile is catalytically hydrogenated to yield m-Xylylenediamine. The reaction is typically carried out under pressure in the presence of a catalyst like Raney nickel.[13]
Methodology:
-
Reactor Charging: In a high-pressure autoclave, charge isophthalonitrile, a solvent (e.g., a mixture of toluene and methanol), and a Raney nickel catalyst.[13] A small amount of sodium hydroxide may be added to suppress side reactions.[13]
-
Reaction Conditions: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 2-10 MPa and heat to a temperature of 40-120 °C.[13]
-
Hydrogenation: Maintain the reaction under stirring for 20-90 minutes, monitoring hydrogen uptake to determine the reaction's progress.[13]
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Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation. The crude m-Xylylenediamine is purified by vacuum distillation to yield the final product.[13]
Key Reactions and Applications
The bifunctional nature of MXDA, possessing two primary amine groups on a rigid aromatic core, is central to its utility in polymer chemistry. This relationship is visualized below.
Caption: Structure-Function Relationship of MXDA.
The workflow for the synthesis and subsequent application of MXDA in epoxy formulation follows a clear path from raw materials to final product.
Caption: Workflow for MXDA Synthesis and Use.
References
- 1. m-Xylylenediamine - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. Page loading... [guidechem.com]
- 4. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]
- 5. chembk.com [chembk.com]
- 6. m-Xylylenediamine [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. zhishangchemical.com [zhishangchemical.com]
